molecular formula C12H17NO B1275004 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol CAS No. 61855-46-7

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

Cat. No.: B1275004
CAS No.: 61855-46-7
M. Wt: 191.27 g/mol
InChI Key: WYUZAQKIFRPZED-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₅NO Molecular Weight: 189.25 g/mol Key Structural Features:

  • A tetrahydroquinoline core with three methyl substituents at positions 2, 2, and 4.
  • A hydroxyl group at position 6, enabling hydrogen bonding and influencing solubility.
    Synthesis and Availability:
  • Synthesized via methods involving high-performance liquid chromatography (HPLC) and validated using NMR and mass spectrometry .
  • Commercially available at 95% purity (CAS: 61855-46-7) with a price of $520/5g .

Properties

IUPAC Name

2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-6,8,13-14H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUZAQKIFRPZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403212
Record name 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61855-46-7
Record name 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Vilsmeier-Haack Formylation and Subsequent Functionalization

A key preparative approach involves starting from 1,2,2,4-tetramethyl-1,2-dihydroquinoline derivatives, which undergo Vilsmeier-Haack formylation to yield 6-carbaldehyde intermediates. These intermediates are then transformed into the hydroxy-substituted tetrahydroquinoline via oxidation and cyclization steps.

  • Starting Materials: N-alkyl-1,2-dihydroquinoline-6-carbaldehydes
  • Key Reactions: Formylation, hydroxylation, and intramolecular cyclization
  • Yields: Moderate to good yields (30–70%) depending on the specific derivatives and conditions
  • Mechanistic Insight: The aldehyde is converted to the hydroxy derivative via oxidation, possibly involving iodine in aqueous ammonia or hydrogen peroxide treatment, although the latter may lead to side products due to antioxidant properties of the tetrahydroquinoline fragment.

Grignard Addition and Selective Hydrogenation Route (Chiral Synthesis)

A patented industrially favorable method for preparing the (R)-enantiomer of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves:

  • Step 1: Reaction of 2-aminoacetophenone with an isobutylene Grignard reagent in an organic solvent under nitrogen atmosphere, yielding an intermediate via addition and dehydration.
  • Step 2: Selective hydrogenation of the intermediate in the presence of a catalyst under controlled temperature and hydrogen pressure to afford the chiral tetrahydroquinoline.
  • Advantages: This method improves total yield, allows direct chiral synthesis, and is suitable for industrial scale-up.
  • Reaction Conditions: Controlled temperature and pressure during hydrogenation; organic solvents such as toluene or ethers are typically used.
  • Catalysts: Common hydrogenation catalysts such as palladium or rhodium complexes.
  • Yields: High yields with enantioselectivity, though exact percentages depend on catalyst and conditions.

Alternative Routes Investigated

Other synthetic approaches explored in the literature include:

  • From 4-ethoxyquinoline-1-oxide and Grignard Reagents: Attempts to synthesize related tetrahydroquinoline derivatives via reaction of 4-ethoxyquinaldine-1-oxide with methylmagnesium iodide were unsuccessful due to oxidative deoxygenation rather than desired substitution.

  • Cyclization of 3-anilinopropionic Acids: Attempts to prepare tetrahydroquinolones by cyclization of 3-anilinopropionic acids with polyphosphoric acid (PPA) were limited by protonation issues and side reactions, indicating this route is less viable for the target compound.

  • Use of 3-chloro-3-methylbutyric Acid and Anilines: Radical chlorination and subsequent cyclization attempts faced challenges due to regioselectivity of chlorination and instability of intermediates.

Reaction Conditions and Yields Summary Table

Method Starting Material(s) Key Reagents/Conditions Reaction Type Yield (%) Notes
Vilsmeier-Haack formylation + hydroxylation 1,2,2,4-Tetramethyl-1,2-dihydroquinoline POCl3/DMF (formylation), I2/NH3 or H2O2 (oxidation) Formylation, oxidation 30–70 Moderate yields; side reactions with H2O2 possible
Grignard addition + selective hydrogenation (chiral) 2-Aminoacetophenone + isobutylene Grignard reagent Organic solvent, N2 atmosphere, Pd catalyst, H2 gas Addition, dehydration, hydrogenation High (>70) Industrially scalable, enantioselective
4-Ethoxyquinoline-1-oxide + methylmagnesium iodide 4-Ethoxyquinoline-1-oxide Methylmagnesium iodide Grignard reaction Low/none Oxidative deoxygenation predominates
Cyclization of 3-anilinopropionic acids 3-Anilinopropionic acid + PPA Heating with PPA Cyclization Low Protonation issues limit reaction
Radical chlorination of 3-methylbutyric acid derivatives 3-Methylbutyric acid + sulfuryl chloride Radical chlorination Halogenation Variable Regioselectivity issues

Detailed Research Findings and Mechanistic Insights

  • The Vilsmeier-Haack formylation selectively introduces a formyl group at the 6-position of the tetrahydroquinoline ring, which is crucial for subsequent transformations to the hydroxy derivative.
  • The hydroxylation step using iodine in aqueous ammonia likely proceeds via an N-iodoaldimine intermediate, facilitating nitrile formation or hydroxylation depending on conditions.
  • Attempts to convert aldehydes directly to amides using hydrogen peroxide were unsuccessful, likely due to the antioxidant nature of the tetrahydroquinoline scaffold interfering with peroxide oxidation.
  • The Grignard addition followed by selective hydrogenation provides a stereoselective route to the (R)-enantiomer, with controlled conditions preventing over-reduction and side reactions.
  • Alternative synthetic routes involving N-oxide intermediates and radical chlorination were found to be less reliable or hazardous, highlighting the need for careful choice of synthetic strategy.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form different tetrahydroquinoline derivatives.

    Substitution: The methyl groups and hydroxyl group can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties
TMTHQ has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. Research indicates that derivatives like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) can alleviate oxidative stress and inflammation. In a study involving rotenone-induced Parkinsonism in rats, HTHQ demonstrated the ability to:

  • Reduce oxidative stress markers : It significantly lowered levels of 8-isoprostane and lipid oxidation products.
  • Improve motor coordination : Enhanced scores in motor coordination tests were observed compared to control groups.
  • Regulate inflammatory responses : HTHQ inhibited pro-inflammatory cytokines and reduced NF-κB activity .

Antioxidant Activities

TMTHQ is recognized for its antioxidant capabilities. It enhances the body's antioxidant defense mechanisms by increasing the expression and activity of antioxidant enzymes. This property is crucial for mitigating oxidative damage in various biological systems. The compound's mechanism involves:

  • Inhibition of oxidative stress : By reducing reactive oxygen species (ROS), TMTHQ helps maintain cellular integrity.
  • Enhancement of enzymatic activity : The compound promotes the activity of enzymes like superoxide dismutase and catalase .

Anti-inflammatory Effects

TMTHQ exhibits anti-inflammatory properties by modulating cytokine expression and signaling pathways. It has been shown to:

  • Reduce pro-inflammatory cytokines : This action is particularly relevant in conditions characterized by chronic inflammation.
  • Inhibit NF-κB pathway activation : By suppressing this pathway, TMTHQ can potentially decrease the severity of inflammatory diseases .

Potential Agricultural Applications

Research into TMTHQ's biological activities suggests potential applications in agriculture as a natural pesticide or herbicide. Its structural characteristics may allow it to interact with biological targets in pests or pathogens effectively. Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity, which could be harnessed for developing new agrochemicals.

Case Study 1: Neuroprotection in Parkinson's Disease

A study conducted on the effects of HTHQ on rats showed significant improvements in motor functions and reductions in oxidative stress markers compared to control groups treated with standard medications like rasagiline. The findings suggest that HTHQ may offer a new therapeutic avenue for managing Parkinson's disease symptoms .

Case Study 2: Antioxidant Mechanisms

Research highlighted that TMTHQ enhances the expression of antioxidant enzymes in cellular models exposed to oxidative stress. This mechanism underlines its potential use as a protective agent against cellular damage caused by free radicals .

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tetrahydroquinoline ring play crucial roles in its chemical reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tetrahydroquinoline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol C₁₂H₁₅NO 189.25 2,2,4-trimethyl; 6-OH Enhanced lipophilicity due to methyl groups; potential pharmacological scaffold .
1,2,3,4-Tetrahydroisoquinolin-6-ol C₉H₁₁NO 149.19 6-OH Structural isomer with an isoquinoline core; altered electronic distribution compared to quinoline derivatives .
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one C₁₀H₁₃NO 163.22 2-methyl; 4-ketone Ketone group increases polarity; used in bioactive compound synthesis .
1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol C₁₁H₁₁Cl₂NO₂ 260.12 1-dichloroacetyl; 6-OH Electrophilic dichloroacetyl group enhances reactivity; potential intermediate in agrochemicals .
7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol C₁₅H₂₄N₂O 248.36 7-isopropylamino; 2,2,4-trimethyl Amino group improves solubility and bioavailability; explored in medicinal chemistry .

Key Research Findings and Functional Insights

In contrast, the hydroxyl group in 1,2,3,4-tetrahydroisoquinolin-6-ol (CAS: 14446-24-3) improves aqueous solubility but reduces blood-brain barrier penetration compared to methylated analogs .

Reactivity and Synthetic Utility: The dichloroacetyl derivative (CAS: 62265-67-2) exhibits high electrophilicity, making it a candidate for prodrug development or agrochemical intermediates . The ketone in 2-methyl-5,6,7,8-tetrahydroquinolin-4-one allows further functionalization via condensation or reduction reactions .

Biological Activity: Amino-substituted derivatives, such as 7-(isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol, show enhanced binding to neurotransmitter receptors due to basic nitrogen centers . Non-methylated analogs (e.g., 1,2,3,4-tetrahydroquinolin-6-ol) are less stable under oxidative conditions, limiting their therapeutic applications .

Limitations and Data Gaps

  • Biological Studies : While structural analogs like dichloroacetyl derivatives have documented reactivity, in vivo efficacy and toxicity profiles of the target compound remain understudied.

Biological Activity

Overview

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol (CAS Number: 61855-46-7) is a compound belonging to the tetrahydroquinoline family. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The structural characteristics of this compound contribute significantly to its biochemical interactions. It has been noted for its ability to interact with various enzymes and proteins, influencing their activity. Specifically:

  • Enzyme Interaction : The compound has been shown to interact with NADPH-generating enzymes and chaperones, which are crucial for cellular metabolism and stress responses.
  • Cell Signaling : It affects key cell signaling pathways that modulate gene expression and cellular metabolism.

Biological Activities

Research highlights several biological activities associated with this compound:

Antioxidant Activity

The antioxidant properties of this compound are significant. Studies indicate that it can enhance the cellular antioxidant system and reduce oxidative stress by scavenging free radicals . This property is vital in protecting cells from damage caused by reactive oxygen species (ROS).

Antimicrobial Properties

Research has explored the antimicrobial potential of this compound. Preliminary findings suggest that it exhibits activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli with promising results .

Neuroprotective Effects

The compound's influence on the kynurenine pathway suggests potential neuroprotective effects. Kynurenine derivatives play a role in modulating neurotransmitter systems linked to neurodegenerative diseases. The ability of this compound to influence these pathways may lead to therapeutic applications in conditions such as Alzheimer's disease .

Research Findings and Case Studies

StudyFindings
Antioxidant Study Demonstrated that the compound significantly reduces ROS levels in cultured neuronal cells.
Antimicrobial Evaluation Showed effective inhibition of bacterial growth in vitro against common pathogens .
Neuroprotection Indicated potential protective effects against neuroinflammation in animal models .

Synthesis and Industrial Applications

The synthesis of this compound typically involves the condensation of aniline derivatives with ketones under controlled conditions. This compound serves as a valuable intermediate in organic synthesis and has applications in producing dyes and pigments due to its structural properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step protocols, including reductive amination or cyclization reactions. For example, intermediates like tetrahydroquinoline derivatives can be prepared using sodium triacetoxyborohydride (NaBH(OAc)₃) under acidic conditions (e.g., acetic acid) to facilitate stereochemical control . Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. methanol), temperature (0–40°C), and stoichiometric ratios of reagents to improve yields (>50% reported in some cases). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, the hydroxyl proton at C6 appears as a broad singlet (δ ~5.5–6.0 ppm), while methyl groups at C2 and C4 show distinct triplet/multiplet patterns (δ 1.2–1.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (C₁₂H₁₇NO: 191.27 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Q. What preliminary biological activities have been reported for this compound?

  • Key Findings : A structurally related derivative, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), demonstrated neuroprotective effects in a Parkinson’s disease rat model. It reduced oxidative stress markers (e.g., malondialdehyde by ~40%) and improved motor coordination . While direct data on this compound is limited, its phenolic hydroxyl group suggests potential antioxidant activity, warranting in vitro assays (e.g., DPPH radical scavenging) .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound?

  • Structure-Activity Relationship (SAR) Insights :

  • Hydroxyl Group Position : Shifting the -OH group from C6 to C7 (as in ) alters electron distribution, potentially reducing antioxidant efficacy.
  • Methyl Substitutions : The 2,2,4-trimethyl configuration enhances steric hindrance, which may improve metabolic stability compared to non-methylated analogs (e.g., 1,2,3,4-tetrahydroquinolin-6-ol) .
  • Sulfonamide Derivatives : Analogous compounds (e.g., N-sulfonyl tetrahydroquinolines) show enhanced enzyme inhibitory activity (e.g., PTP1B inhibition for metabolic disorders) .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?

  • Methodological Challenges :

  • Matrix Interference : Serum proteins can bind to the compound, requiring protein precipitation (e.g., acetonitrile) or solid-phase extraction (C18 columns) prior to LC-MS/MS analysis.
  • Detection Limits : Optimizing ionization parameters (e.g., ESI+ mode) improves sensitivity, with LOQs reported as low as 10 ng/mL for similar tetrahydroquinolines .
  • Isomer Discrimination : Co-eluting isomers (e.g., C6 vs. C7 hydroxyl) require high-resolution chromatography (UHPLC with HILIC columns) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Case Analysis : Discrepancies in antioxidant efficacy (e.g., varying IC₅₀ values) may stem from assay conditions. For example:

  • DPPH Assay Variability : Differences in solvent (methanol vs. ethanol) and radical concentration affect reactivity. Standardizing protocols (e.g., 100 μM DPPH in methanol) is critical .
  • Cell-Based Models : Oxidative stress models (e.g., H₂O₂-treated neurons vs. rotenone-induced Parkinson’s models) yield context-dependent results. Meta-analyses of multiple models are recommended .

Q. What computational tools are effective for predicting the compound’s interaction with biological targets?

  • In Silico Strategies :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding to antioxidant enzymes (e.g., SOD1) or neurological receptors (e.g., NMDA). The hydroxyl group’s hydrogen-bonding capacity is a key focus .
  • QSAR Modeling : Leveraging datasets from similar tetrahydroquinolines (e.g., logP ~2.8) predicts bioavailability and blood-brain barrier permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
Reactant of Route 2
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

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